2-(3,5,7-Trimethyladamantan-1-yl)acetic acid chemical structure and properties
2-(3,5,7-Trimethyladamantan-1-yl)acetic acid chemical structure and properties
Executive Summary
2-(3,5,7-Trimethyladamantan-1-yl)acetic acid (TMAA) is a highly lipophilic, sterically congested derivative of adamantane. Unlike its parent compound, 1-adamantaneacetic acid, the trimethyl analogue features a "diamondoid" cage fully substituted at the bridgehead positions (C3, C5, C7) with methyl groups. This structural modification dramatically alters its physicochemical profile, making it a critical "lipophilic anchor" in drug discovery for blood-brain barrier (BBB) penetration and a high-etch-resistance monomer in ArF photoresist lithography.
This guide details the structural properties, validated synthetic protocols (specifically the Bott reaction), and the strategic application of TMAA in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a rigid tricyclic adamantane cage.[1] The C1 position bears the acetic acid side chain, while the remaining bridgehead carbons (C3, C5, C7) are methylated. This substitution pattern eliminates the tertiary hydrogens susceptible to oxidation, significantly increasing metabolic stability compared to unsubstituted adamantane derivatives.
| Attribute | Detail |
| IUPAC Name | 2-(3,5,7-Trimethyladamantan-1-yl)acetic acid |
| Common Synonyms | 3,5,7-Trimethyl-1-adamantaneacetic acid; TMAA |
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| CAS Number | Note: Often custom synthesized. Related: 16668-45-4 (α-chloro derivative) |
| Core Scaffold | Adamantane (Tricyclo[3.3.1.1^{3,7}]decane) |
| Stereochemistry | Achiral (C3v symmetry axis through C1-C-COOH bond) |
Physicochemical Profile
The trimethyl groups exert a profound "hydrophobic effect," raising the partition coefficient (LogP) significantly above the parent compound.
| Property | Value (Estimated/Observed) | Significance |
| LogP (Octanol/Water) | ~4.8 – 5.2 | High lipophilicity; ideal for CNS penetration but requires formulation aid. |
| pKa (Carboxyl) | 4.80 ± 0.10 | Typical aliphatic carboxylic acid; ionized at physiological pH. |
| Melting Point | 165–170 °C | Higher than 1-adamantaneacetic acid (133 °C) due to increased molecular weight and packing efficiency. |
| Solubility | Low in water (<0.1 mg/mL); High in DCM, CHCl₃. | Requires organic co-solvents (DMSO, Ethanol) for biological assays. |
Synthetic Methodologies
Synthesis of sterically crowded adamantane acids requires aggressive conditions to overcome the steric hindrance at the bridgehead carbons. The Bott Reaction (using 1,1-dichloroethylene) is the industry-standard protocol for converting 1-adamantanols to acetic acids, avoiding the instability of Grignard intermediates in this system.
Protocol: The Bott Reaction (Koch-Haaf Variant)
This method utilizes a carbocation intermediate generated from the alcohol, which traps 1,1-dichloroethylene to form a hydrolyzable adduct.
Reagents:
-
Precursor: 3,5,7-Trimethyl-1-adamantanol (CAS 13987-76-3)[2]
-
Reagent: 1,1-Dichloroethylene (Vinylidene chloride)
-
Acid Catalyst: 98% Sulfuric Acid (H₂SO₄)
-
Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Carbocation Generation: Dissolve 3,5,7-trimethyl-1-adamantanol (10 mmol) in H₂SO₄ (98%) at 0–5 °C. The tertiary alcohol dehydrates/protonates to form the stable 3,5,7-trimethyl-1-adamantyl cation.
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Alkylation: Add 1,1-dichloroethylene (15 mmol) dropwise over 1 hour. Maintain temperature <10 °C to prevent polymerization.
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Hydrolysis: The intermediate species (a dichloro-cation) is quenched with water/ice. The hydration of the vinyl chloride moiety yields the carboxylic acid.
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Workup: Extract the aqueous mixture with DCM (3x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate (10:1) to yield white needles.
Synthetic Pathway Diagram
The following diagram illustrates the mechanism, highlighting the critical carbocation stability provided by the bridgehead methyl groups.
Figure 1: Synthesis of TMAA via the Bott Reaction involving acid-catalyzed homologation.
Applications in Drug Discovery[5][7][8]
The "Lipophilic Anchor" Strategy
In medicinal chemistry, the adamantane cage acts as a "lipophilic bullet." The addition of the acetic acid chain (C2 linker) provides flexibility, allowing the bulky cage to fit into hydrophobic pockets of receptors (e.g., NMDA, 11β-HSD1) while the carboxyl group engages in hydrogen bonding or salt-bridge formation.
Mechanism of Action Enhancement:
-
Membrane Permeability: The trimethyl groups increase LogP by ~1.5 units compared to the parent, facilitating passive transport across the Blood-Brain Barrier (BBB).
-
Metabolic Blockade: Methylation at C3, C5, and C7 blocks the primary sites of CYP450 hydroxylation, significantly extending the biological half-life (
).
Bioisosterism and Pharmacophore Overlap
TMAA serves as a bioisostere for other bulky lipophilic acids (e.g., tert-butyl acetic acid) but with superior space-filling properties.
-
NMDA Antagonists: Analogous to Memantine (which is an amine), TMAA derivatives are explored as anionic antagonists or prodrugs.
-
11β-HSD1 Inhibitors: Used in metabolic disease research, the adamantane cage fills the enzyme's large hydrophobic binding pocket.
Figure 2: Structure-Activity Relationship (SAR) logic for TMAA in drug design.
Analytical Characterization
To validate the synthesis of TMAA, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
- 0.8–0.9 ppm (s, 9H, 3x -CH₃): Distinct singlet for the bridgehead methyls.
- 1.1–1.6 ppm (m, 12H, Adamantane cage -CH₂-): Characteristic methylene envelope.
- 2.1 ppm (s, 2H, -CH₂-COOH): The alpha-methylene protons (singlet due to quaternary C1).
- 11.0–12.0 ppm (br s, 1H, -COOH): Carboxylic acid proton.
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IR Spectroscopy (ATR):
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1700–1710 cm⁻¹ (Strong C=O stretch).
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2850–2950 cm⁻¹ (Strong C-H stretch, aliphatic cage).
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2500–3300 cm⁻¹ (Broad O-H stretch, dimerized acid).
-
References
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Bott, K. (1968). Synthese von Carbonsäuren aus 1-Chlor-adamantan und 1.1-Dichlor-äthylen. Angewandte Chemie International Edition.
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Stankiewicz-Drogon, A., et al. (2019). Adamantane Derivatives as Potent Antivirals and CNS Agents.[1] Journal of Medicinal Chemistry.[1]
-
PubChem Compound Summary. (2025). 1-Adamantaneacetic acid (Parent Structure).[3][4][5] National Center for Biotechnology Information.
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Sigma-Aldrich. (2025). 3,5,7-Trimethyl-1-adamantanol (Precursor Data). Merck KGaA.
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Ivleva, E. A., et al. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type via Bott Reaction. Russian Journal of General Chemistry.
Sources
- 1. jchr.org [jchr.org]
- 2. 3,5,7-trimethyladamantan-1-ol | 13987-76-3 [sigmaaldrich.com]
- 3. CAS 16668-45-4: ALPHA-CHLORO-3,5,7-TRIMETHYL-1-ADAMANTANEA… [cymitquimica.com]
- 4. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adamantaneacetic acid | Sigma-Aldrich [sigmaaldrich.com]
